An In-depth Technical Guide to Pyriofenone: Chemical Structure, Properties, and Fungicidal Activity
An In-depth Technical Guide to Pyriofenone: Chemical Structure, Properties, and Fungicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyriofenone is a novel fungicide belonging to the aryl phenyl ketone class, demonstrating high efficacy against a range of phytopathogenic fungi, most notably powdery mildew. Its unique mode of action, targeting the fungal actin cytoskeleton, positions it as a valuable tool in disease management strategies, particularly in the context of increasing fungicide resistance. This technical guide provides a comprehensive overview of pyriofenone's chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, its mechanism of action, and a summary of its biological activity.
Chemical Identity and Structure
Pyriofenone is chemically identified as (5-chloro-2-methoxy-4-methylpyridin-3-yl)(2,3,4-trimethoxy-6-methylphenyl)methanone.[1][2][3][4][5] It is an aromatic ketone, specifically a benzoylpyridine derivative.[6][7]
Table 1: Chemical Identifiers for Pyriofenone
| Identifier | Value |
| IUPAC Name | (5-chloro-2-methoxy-4-methylpyridin-3-yl)(2,3,4-trimethoxy-6-methylphenyl)methanone[1][2][3] |
| CAS Number | 688046-61-9[1][2][8] |
| Molecular Formula | C₁₈H₂₀ClNO₅[1][3][8] |
| Molecular Weight | 365.81 g/mol [2][8] |
| SMILES | CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC[1][2][9] |
| InChIKey | NMVCBWZLCXANER-UHFFFAOYSA-N[1][2][8] |
Physicochemical Properties
Pyriofenone is a white crystalline powder at room temperature with no discernible odor.[6] It exhibits low solubility in water and is more soluble in various organic solvents. The octanol-water partition coefficient (Log KOW) of 3.2 suggests a potential for bioaccumulation in fatty tissues.[2]
Table 2: Physicochemical Properties of Pyriofenone
| Property | Value | Reference |
| Appearance | White crystalline powder (20 °C) | [6] |
| Odor | No discernible odour | [6] |
| Melting Point | 93-95 °C | [1][3] |
| Boiling Point | Decomposes before boiling at approximately 100 °C | [1] |
| Vapor Pressure | 1.9 x 10⁻⁶ Pa (25 °C) | [1][3][10] |
| Water Solubility | 1.56 mg/L (20 °C, pH 6.6) | [1][3][10] |
| Solubility in Organic Solvents (g/L at 20°C) | Heptane: 8.8, Methanol: 20-50, Xylene: >250, 1,2-dichloroethane: >250, Acetone: >250, Ethyl acetate: >250 | [1][3] |
| Octanol-Water Partition Coefficient (Log KOW) | 3.2 | [2][3] |
| pKₐ | No dissociation in environmental pH range | [3] |
Experimental Protocols
Synthesis of Pyriofenone
The synthesis of pyriofenone commences with methyl 2-chloro-4-methyl nicotinate as the starting material. The overall process can be summarized in the following key steps:
-
Methoxylation: A nucleophilic aromatic substitution (SNAr) reaction is performed to introduce a methoxy group onto the pyridine ring of methyl 2-chloro-4-methyl nicotinate.
-
Selective Chlorination: The pyridine ring undergoes selective chlorination to yield an intermediate compound.
-
Hydrolysis: The ester group of the chlorinated intermediate is hydrolyzed to the corresponding carboxylic acid.
-
Acid Chloride Formation: The carboxylic acid is then converted to its acid chloride derivative.
-
Friedel-Crafts Acylation: The final step involves a Friedel-Crafts acylation of 3,4,5-trimethoxy-toluene with the acid chloride, catalyzed by a Lewis acid, to form the pyriofenone ketone structure. This and the previous step can be performed as a one-pot procedure.[1]
-
Purification: The crude product is purified, typically through crystallization, to yield the final pyriofenone active ingredient.
Analytical Methodology for Residue Analysis
The determination of pyriofenone residues in various matrices is crucial for regulatory compliance and food safety. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
3.2.1. Sample Preparation
A general extraction and clean-up procedure for agricultural commodities is as follows:
-
Extraction: A homogenized sample is extracted with a solvent mixture, typically acetonitrile and water, sometimes with the addition of hydrochloric acid to improve extraction efficiency.[2][6][10] For some matrices like wheat grain and straw, an initial hydrolysis step with dilute HCl may be required.[2]
-
Partitioning: The extract is then partitioned with a non-polar solvent such as dichloromethane to remove interfering substances.[10]
-
Clean-up: Further purification is achieved using solid-phase extraction (SPE) with a silica or other appropriate sorbent cartridge.[2][10]
3.2.2. Instrumental Analysis
-
HPLC-UVD: The purified extract is analyzed by HPLC with a UV detector. The method is validated for linearity, recovery, and precision. The limit of quantification (LOQ) is typically around 0.05 mg/kg.[8][10]
-
LC-MS/MS: For higher sensitivity and selectivity, LC-MS/MS is the preferred method. The analysis is performed by monitoring the precursor ion of pyriofenone and its specific fragment ions. This technique allows for a lower LOQ, often reaching 0.01 mg/kg in various plant and animal matrices.[2][6]
Mode of Action
Pyriofenone has a unique mode of action, classified by the Fungicide Resistance Action Committee (FRAC) under the code 50, which indicates a disruption of the actin cytoskeleton.[1][2] This mechanism is distinct from many other classes of fungicides, making it a valuable tool for resistance management.
The primary fungicidal effect of pyriofenone is the inhibition of actin/myosin/fimbrin function.[2] This disruption leads to a mislocalization of the actin cytoskeleton from the apex of the fungal hyphae.[1][10] The proper localization of actin is critical for polar growth, as it serves as a track for the transport of vesicles containing materials necessary for cell wall synthesis and expansion.
The disruption of this process by pyriofenone results in:
-
Abnormal Hyphal Morphology: The hyphal tips exhibit swelling, collapse, and abnormal branching.[1][10]
-
Inhibition of Infection Processes: Pyriofenone effectively halts all stages of the infection process, including hyphal growth and the formation of appressoria, which are specialized structures for penetrating the host plant tissue.[1]
-
Reduced Sporulation: The formation of conidia, the asexual spores of the fungus, is strongly inhibited, thereby preventing secondary infections.[1]
Histochemical studies have shown that in addition to the mislocalization of actin, pyriofenone also causes the aberrant localization of β-glucan (a key component of the fungal cell wall) and cytoplasmic vesicles.[10] Interestingly, the orientation of microtubules does not appear to be affected.[10] The disruption of these critical cellular processes is hypothesized to be linked to the interference with signaling pathways that control morphogenesis, potentially involving the Rho family of small GTPases.[10]
References
- 1. iskweb.co.jp [iskweb.co.jp]
- 2. fao.org [fao.org]
- 3. Pyriofenone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The actin cytoskeletal network plays a role in yeast prion transmission and contributes to prion stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Pyriofenone | C18H20ClNO5 | CID 23082663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pyriofenone on the infection processes and cytological features of Blumeria graminis on wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
